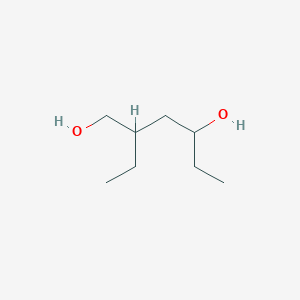
1H-Benzimidazole, 2-(methoxyphenylmethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Benzimidazole, 2-(methoxyphenylmethyl)- is a derivative of benzimidazole, a heterocyclic aromatic organic compound. Benzimidazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The addition of a methoxyphenylmethyl group to the benzimidazole core enhances its chemical properties and biological activities.
Vorbereitungsmethoden
The synthesis of 1H-Benzimidazole, 2-(methoxyphenylmethyl)- typically involves the condensation of o-phenylenediamine with an appropriate aldehyde. The reaction is usually carried out in the presence of an acid catalyst under reflux conditions. The general synthetic route can be summarized as follows:
Condensation Reaction: o-Phenylenediamine reacts with an aromatic aldehyde (such as methoxybenzaldehyde) in the presence of an acid catalyst (e.g., hydrochloric acid) to form the corresponding Schiff base.
Cyclization: The Schiff base undergoes cyclization to form the benzimidazole ring system.
Purification: The crude product is purified by recrystallization or column chromatography to obtain the desired 1H-Benzimidazole, 2-(methoxyphenylmethyl)-.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated purification systems .
Analyse Chemischer Reaktionen
1H-Benzimidazole, 2-(methoxyphenylmethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding benzimidazole N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced benzimidazole derivatives.
Substitution: Electrophilic substitution reactions can occur at the benzene ring, allowing for the introduction of various substituents. Common reagents include halogens (e.g., bromine) and nitrating agents (e.g., nitric acid).
The major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
1H-Benzimidazole, 2-(methoxyphenylmethyl)- has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits antimicrobial, antiviral, and antiparasitic activities, making it a valuable tool in biological research.
Medicine: Benzimidazole derivatives, including 1H-Benzimidazole, 2-(methoxyphenylmethyl)-, are investigated for their potential as anticancer, anti-inflammatory, and antihypertensive agents.
Industry: The compound is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties
Wirkmechanismus
The mechanism of action of 1H-Benzimidazole, 2-(methoxyphenylmethyl)- involves its interaction with various molecular targets and pathways. The compound can bind to DNA and proteins, interfering with their normal functions. For example, it can inhibit the activity of enzymes involved in DNA replication and repair, leading to cell cycle arrest and apoptosis in cancer cells. Additionally, it can disrupt the integrity of microbial cell membranes, resulting in antimicrobial effects .
Vergleich Mit ähnlichen Verbindungen
1H-Benzimidazole, 2-(methoxyphenylmethyl)- can be compared with other benzimidazole derivatives, such as:
Albendazole: An antiparasitic agent used to treat helminth infections.
Mebendazole: Another antiparasitic drug with a broad spectrum of activity.
Thiabendazole: Used as an anthelmintic and antifungal agent.
Cyclobendazole: Known for its antimicrobial properties.
Compared to these compounds, 1H-Benzimidazole, 2-(methoxyphenylmethyl)- exhibits unique chemical properties due to the presence of the methoxyphenylmethyl group, which can enhance its biological activity and specificity .
Eigenschaften
CAS-Nummer |
1218-73-1 |
|---|---|
Molekularformel |
C15H14N2O |
Molekulargewicht |
238.28 g/mol |
IUPAC-Name |
2-[methoxy(phenyl)methyl]-1H-benzimidazole |
InChI |
InChI=1S/C15H14N2O/c1-18-14(11-7-3-2-4-8-11)15-16-12-9-5-6-10-13(12)17-15/h2-10,14H,1H3,(H,16,17) |
InChI-Schlüssel |
JWHGIUIPEAVZBN-UHFFFAOYSA-N |
Kanonische SMILES |
COC(C1=CC=CC=C1)C2=NC3=CC=CC=C3N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


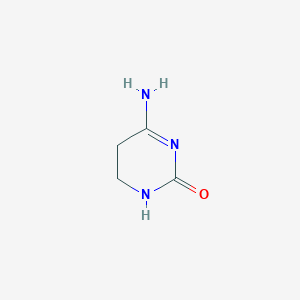
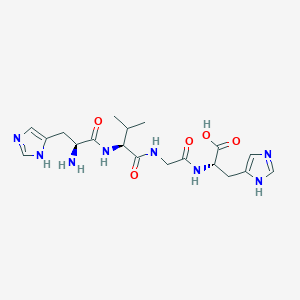
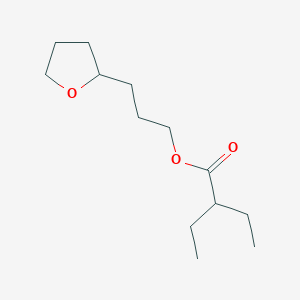
![Ethyl [(but-3-en-1-yl)oxy]carbamate](/img/structure/B12922453.png)

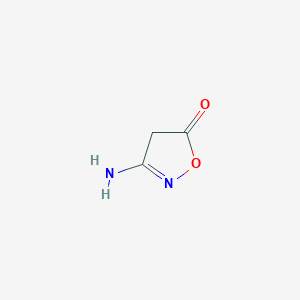
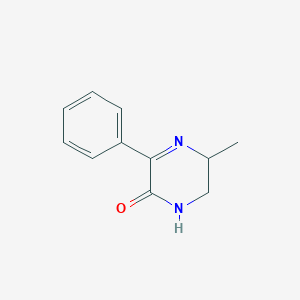
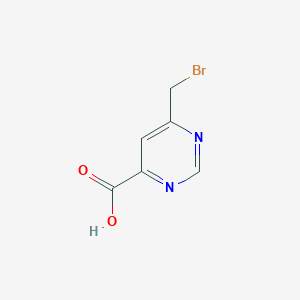
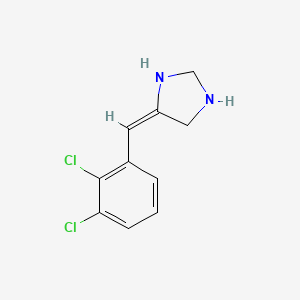
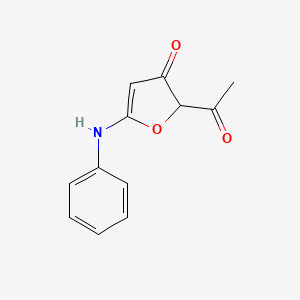
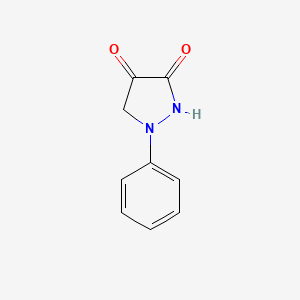
![(3aR,4R,5R,6aS)-4-((Z)-3,3-Difluoro-4-phenoxybut-1-en-1-yl)-2-oxohexahydro-2H-cyclopenta[b]furan-5-yl benzoate](/img/structure/B12922505.png)
![6-Fluoro-3-methyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one](/img/structure/B12922508.png)
